Tyrosine, beta-methyl-

Descripción general

Descripción

Tyrosine, beta-methyl- is a non-essential amino acid that is synthesized from phenylalanine. It plays a crucial role in the synthesis of neurotransmitters such as dopamine, adrenaline, and noradrenaline. Tyrosine, beta-methyl- has been extensively studied for its biochemical and physiological effects.

Aplicaciones Científicas De Investigación

Anti-Arthritic Activity

Beta-methylphenylalanine, a non-proteogenic unnatural amino acid, demonstrates anti-arthritic properties. A study on rats revealed that supplementation with beta-methylphenylalanine significantly reduced indicators of arthritis, including lipid peroxidation, copper, prostaglandin E2, and matrix metalloproteinase-3 levels. It also increased glutathione peroxidase, catalase, superoxide dismutase, and zinc levels. This suggests its effectiveness against arthritis in a rat model (Ren et al., 2019).

Neuroprotective Effects in Parkinson's Disease

Beta-methylphenylalanine exhibited neuroprotective effects in an experimental model of Parkinson's disease. It showed potential in recovering dopamine levels and reducing bradykinesia in rats. The study suggests that beta-methylphenylalanine may aid in the treatment of Parkinson's disease by protecting against the depletion of tyrosine hydroxylase (Feng et al., 2020).

Phenylketonuria (PKU) Research

In the context of phenylketonuria, alpha-methylphenylalanine has been used to induce hyperphenylalaninemia in rats, creating an animal model that mirrors aspects of untreated PKU in humans. This model could be beneficial for studying the disease and its cognitive and neurochemical implications (Lane et al., 1980).

Peptide Research and Drug Discovery

Beta-methylphenylalanine has been utilized in peptide research, particularly in the synthesis and identification of peptide ligands and mimetics. It serves as an important component in the development of new drugs, owing to its ability to modify peptide structure and function. This includes its use in synthesizing opioid peptides and studying their stereoisomers (Péter et al., 1996).

Alzheimer's Disease Treatment

In Alzheimer's disease research, N-methyl amino acid-containing peptides related to beta-methylphenylalanine have shown promise. These peptides have demonstrated the ability to reduce the cytotoxicity of beta-amyloid protein, indicating potential therapeutic applications for Alzheimer's treatment (Cruz et al., 2004).

Direcciones Futuras

: Attipoe, S., Zeno, S. A., Lee, C., Crawford, C., Khorsan, R., Walter, A. R., & Deuster, P. A. (2015). Tyrosine for mitigating stress and enhancing performance in healthy adult humans: A rapid evidence assessment of the literature. Military Medicine, 180(7), 754–765. DOI: 10.7205/MILMED-D-14-00594

: Wang, H., Dong, Q., Duan, D., Zhao, S., Li, M., Van Nocker, S., Ma, F., & Mao, K. (2023). Comprehensive genomic analysis of the TYROSINE AMINOTRANSFERASE (TAT) genes in apple (Malus domestica) allows the identification of MdTAT2 conferring tolerance to drought and osmotic stresses in plants. International Journal of Molecular Sciences, 24(21), 15575. DOI: 10.3390/ijms242115575

: Detection of tyrosine and monitoring tyrosinase activity using an enzyme cascade-triggered colorimetric reaction. (2020). RSC Advances, 10(67), 40851–40856. DOI: 10.1039/D0RA05581F

Propiedades

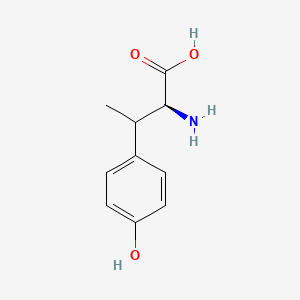

IUPAC Name |

(2S)-2-amino-3-(4-hydroxyphenyl)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c1-6(9(11)10(13)14)7-2-4-8(12)5-3-7/h2-6,9,12H,11H2,1H3,(H,13,14)/t6?,9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSKLNJOBXITXRM-HSOSERFQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)O)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C1=CC=C(C=C1)O)[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

59-25-6 | |

| Record name | beta-Methyltyrosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000059256 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

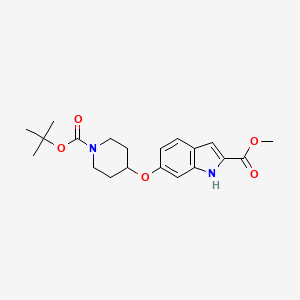

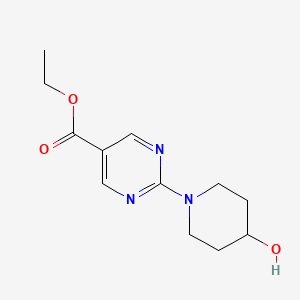

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

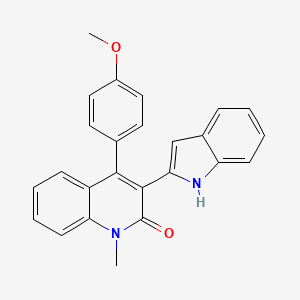

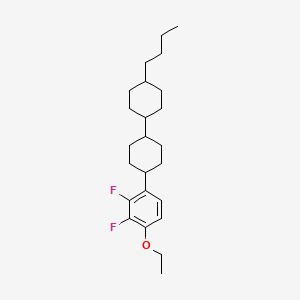

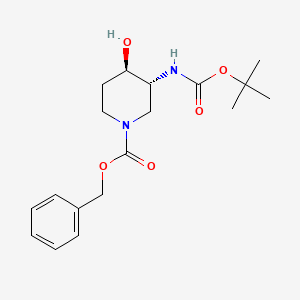

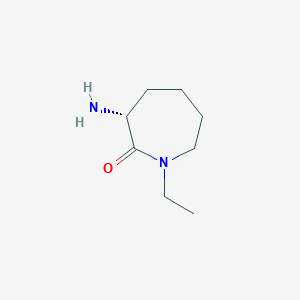

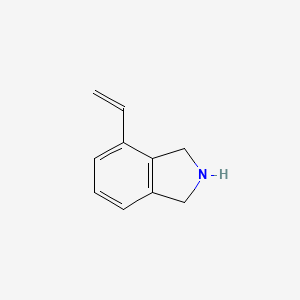

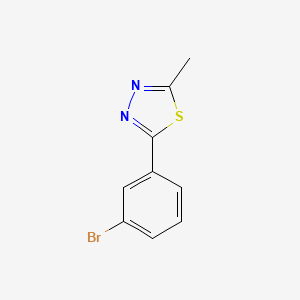

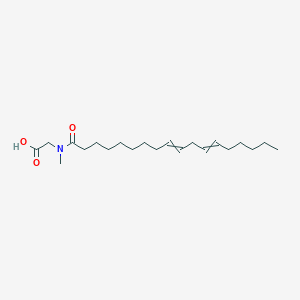

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-((5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)(hydroxy)methyl)-2,4-difluorophenyl)propane-1-sulfonamide](/img/structure/B1505432.png)

![(6-Cyanobenzo[b]thiophen-2-yl)boronic acid](/img/structure/B1505437.png)

![6-iodo-N,N-dimethylbenzo[d][1,3]dioxol-5-amine](/img/structure/B1505440.png)

![(alphaS)-N-[[4-(Trifluoromethyl)phenyl]methylene]-alpha-[[(trimethylsilyl)oxy]methyl]benzenemethanamine](/img/structure/B1505442.png)

![2-chloro-4-(4-methylthiophen-2-yl)-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1505446.png)